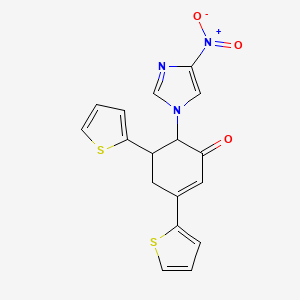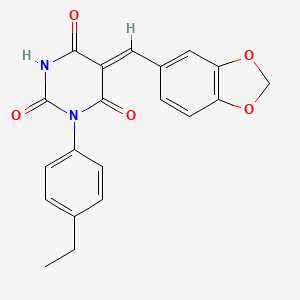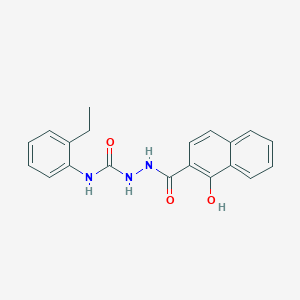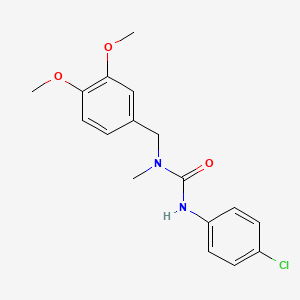
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-nitro-1H-imidazol-1-yl)-3,5-di-2-thienyl-2-cyclohexen-1-one, commonly known as NITDTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. NITDTC is a member of the imidazole family of compounds and has been shown to possess potent antitumor and antiviral properties. In
Mécanisme D'action
The mechanism of action of NITDTC is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes involved in cell growth and replication. NITDTC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA. In addition, NITDTC has been shown to inhibit the activity of topoisomerases, enzymes involved in the regulation of DNA topology.
Biochemical and Physiological Effects:
NITDTC has been shown to have a wide range of biochemical and physiological effects. Studies have shown that NITDTC can induce apoptosis, or programmed cell death, in cancer cells. In addition, NITDTC has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. NITDTC has also been shown to have anti-inflammatory properties and can inhibit the production of cytokines, molecules involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of NITDTC is its potent antitumor and antiviral properties. NITDTC has been shown to be effective against a wide range of cancer cell lines and viruses, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of NITDTC in lab experiments. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise, which can limit its availability. In addition, the mechanism of action of NITDTC is not fully understood, which can make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the research and development of NITDTC. One area of research is the optimization of the synthesis method to make NITDTC more readily available for lab experiments. Another area of research is the elucidation of the mechanism of action of NITDTC, which could lead to the development of more effective drugs. In addition, there is a need for further studies to evaluate the safety and efficacy of NITDTC in animal models and clinical trials. Overall, the potential applications of NITDTC in the field of medicine make it a promising area of research for the future.
Méthodes De Synthèse
The synthesis of NITDTC involves the reaction of 4-nitro-1H-imidazole-1-carboxylic acid with 3,5-di-2-thienyl-2-cyclohexen-1-one in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield NITDTC. The synthesis of NITDTC is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
NITDTC has been the subject of extensive scientific research due to its potential applications in the field of medicine. Studies have shown that NITDTC possesses potent antitumor and antiviral properties, making it a promising candidate for the development of new drugs. NITDTC has been shown to inhibit the growth of a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, NITDTC has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Propriétés
IUPAC Name |
6-(4-nitroimidazol-1-yl)-3,5-dithiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-13-8-11(14-3-1-5-24-14)7-12(15-4-2-6-25-15)17(13)19-9-16(18-10-19)20(22)23/h1-6,8-10,12,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZRDMUFNQTSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=C(N=C3)[N+](=O)[O-])C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)
![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)


![N-{1-[1-(4-ethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5227521.png)

![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
